1-(5-Bromo-3-fluoro-2-hydroxyphenyl)butan-1-one
CAS No.:
Cat. No.: VC20393775
Molecular Formula: C10H10BrFO2
Molecular Weight: 261.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H10BrFO2 |
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Molecular Weight | 261.09 g/mol |
IUPAC Name | 1-(5-bromo-3-fluoro-2-hydroxyphenyl)butan-1-one |
Standard InChI | InChI=1S/C10H10BrFO2/c1-2-3-9(13)7-4-6(11)5-8(12)10(7)14/h4-5,14H,2-3H2,1H3 |
Standard InChI Key | BXDXHQVNDJWZSV-UHFFFAOYSA-N |
Canonical SMILES | CCCC(=O)C1=C(C(=CC(=C1)Br)F)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a phenyl ring substituted with bromine (position 5), fluorine (position 3), and hydroxyl (position 2) groups, linked to a four-carbon ketone chain. The IUPAC name, 1-(5-bromo-3-fluoro-2-hydroxyphenyl)butan-1-one, reflects this substitution pattern. Key structural features include:
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Aromatic system: The phenyl ring’s electronic environment is altered by the bromine and fluorine atoms, which are meta to each other and ortho to the hydroxyl group.
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Butanone side chain: The ketone group at position 1 of the butyl chain introduces polarity and potential sites for nucleophilic addition reactions .
The canonical SMILES representation, , encodes this arrangement .
Spectral and Physical Properties
Data from PubChem and ChemDiv provide insights into the compound’s properties :
Property | Value |
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Molecular Formula | |
Molecular Weight | 261.09 g/mol |
XLogP3 (Partition Coefficient) | 3.2 (predicted) |
Hydrogen Bond Donors | 1 (hydroxyl group) |
Hydrogen Bond Acceptors | 3 (ketone, hydroxyl, fluorine) |
Rotatable Bond Count | 4 (butanone chain) |
The compound’s melting point and boiling point remain uncharacterized in available literature, but analogs with similar structures typically exhibit melting points between 80–120°C and boiling points exceeding 250°C .
Synthetic Pathways
Conventional Synthesis
The synthesis of 1-(5-bromo-3-fluoro-2-hydroxyphenyl)butan-1-one involves multi-step reactions starting from substituted phenols. A representative pathway includes:
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Halogenation: Bromination and fluorination of a precursor phenol (e.g., 2-hydroxy-5-bromo-3-fluorophenyl) using and , respectively, under acidic conditions .
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Friedel-Crafts Acylation: Introduction of the butanone chain via reaction with butyryl chloride in the presence of .
The reaction equation can be summarized as:
Industrial-Scale Production
Industrial methods prioritize efficiency and yield:
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Continuous flow reactors: Enhance reaction control and reduce byproduct formation .
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Purification: Recrystallization from ethanol/water mixtures or chromatography on silica gel .
Reactivity and Functionalization
Key Reactions
The compound’s reactivity is dominated by its functional groups:
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Hydroxyl group: Participates in etherification (e.g., methylation with ) and esterification .
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Ketone: Undergoes nucleophilic additions (e.g., Grignard reactions) and reductions to secondary alcohols using .
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Aromatic ring: Supports electrophilic substitution (e.g., nitration) at positions activated by electron-withdrawing groups .
Derivative Synthesis
Derivatives of this compound are explored for enhanced bioactivity:
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Schiff bases: Condensation with amines yields imines, which are studied for antimicrobial properties .
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Sulfonated derivatives: Sulfonation introduces sulfonic acid groups, improving water solubility for pharmaceutical formulations .
Applications in Scientific Research
Organic Synthesis
The compound serves as a building block for complex molecules:
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Pharmaceutical intermediates: Used in synthesizing kinase inhibitors and antiviral agents .
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Ligands in catalysis: Chelates transition metals (e.g., Pd, Cu) in cross-coupling reactions .
Material Science
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Coordination polymers: Self-assembly with metal ions creates frameworks with applications in gas storage .
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Photoresists: Halogenated aromatics enhance UV sensitivity in semiconductor lithography .
Comparison with Structural Analogs
A comparison with related compounds highlights unique features :
Compound | Molecular Formula | Key Differences |
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1-(5-Bromo-2-hydroxyphenyl)butan-1-one | Lacks fluorine substitution | |
1-(3-Fluoro-2-hydroxyphenyl)butan-1-one | Absence of bromine | |
1-(5-Chloro-3-fluoro-2-hydroxyphenyl)butan-1-one | Chlorine instead of bromine |
The bromine and fluorine atoms in 1-(5-Bromo-3-fluoro-2-hydroxyphenyl)butan-1-one enhance its lipophilicity and metabolic stability compared to non-halogenated analogs .
Challenges and Future Directions
Synthetic Challenges
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Regioselectivity: Achieving precise halogen placement during synthesis requires optimized conditions .
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Scalability: Industrial production demands cost-effective catalysts and solvents .
Research Opportunities
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